REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[C:12]([OH:14])=[O:13])#[N:2].Cl>[Pd].C(O)C>[NH2:2][CH2:1][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[C:12]([OH:14])=[O:13]
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Name
|
|
Quantity
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1.4 g
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Type
|
reactant
|
Smiles
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C(#N)C1=C(C=C(C(=O)O)C=C1)C(=O)O
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.5 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was hydrogenated at 50 PSI overnight
|
Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid impurities were removed by filtration
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Type
|
CUSTOM
|
Details
|
Removal of solvent
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Name
|
|
Type
|
product
|
Smiles
|
NCC1=C(C=C(C(=O)O)C=C1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |